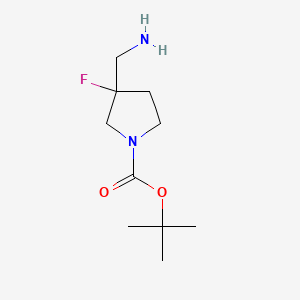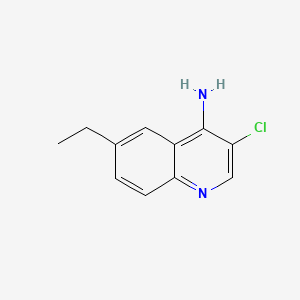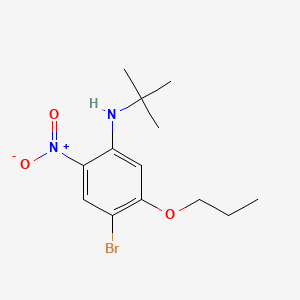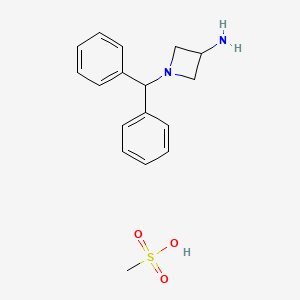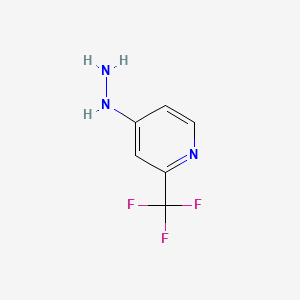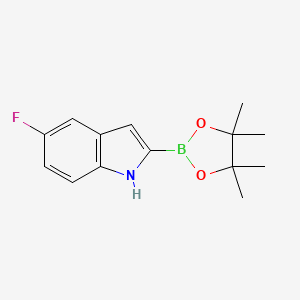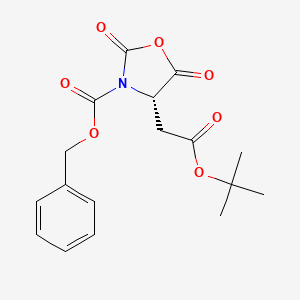
Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan: is a chemical compound with the molecular formula C17H19NO7. It is also known by its systematic name, 4-Oxazolidineacetic acid, 2,5-dioxo-3-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester, (S)-. This compound is used in various chemical and biological research applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan typically involves the tert-butylation of L-aspartic acid. One common method includes the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in good yields . Another method involves the condensation of carboxylic acids with tert-butanol or bubbling isobutene gas in the presence of concentrated sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar tert-butylation reactions. The use of di-tert-butyl dicarbonate (Boc2O) and other tert-butylating agents like tert-butylisourea and tert-butyl trichloroacetimidate are common in industrial settings .
化学反应分析
Types of Reactions: Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, especially involving the ester and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various esters and amides.
科学研究应用
Chemistry: In chemistry, Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan is used in the synthesis of peptides and other complex molecules. It serves as a building block in the development of block copolymers and other polymeric materials .
Biology: In biological research, this compound is used to study protein synthesis and enzyme mechanisms. It is also employed in the development of peptide-based drugs and other therapeutic agents .
Medicine: In medicine, this compound is used in the preparation of highly selective thrombin inhibitors and other pharmaceutical compounds .
Industry: Industrially, this compound is used in the production of various chemicals and materials, including agrochemicals and biodiesel .
作用机制
The mechanism of action of Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating the synthesis of peptides and other complex molecules. The ester and amino groups play crucial roles in these interactions, allowing the compound to participate in a wide range of chemical reactions.
相似化合物的比较
L-Aspartic acid beta-benzyl ester: This compound is similar in structure but has a benzyl group instead of a tert-butyl group.
N-Cbz-L-Aspartic acid 4-tert-butyl ester: This compound has a similar structure but includes a carbobenzyloxy (Cbz) protecting group.
Uniqueness: Z-L-Aspartic acid beta-tert.butyl ester N-carboxyan is unique due to its specific tert-butyl ester group, which provides excellent stability against various nucleophiles and reducing agents. This stability makes it particularly useful in peptide synthesis and other applications where protecting groups are essential .
属性
IUPAC Name |
benzyl (4S)-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7/c1-17(2,3)25-13(19)9-12-14(20)24-16(22)18(12)15(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMRURLBCRYAJA-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
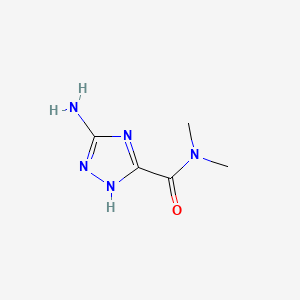
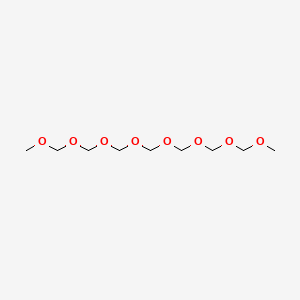
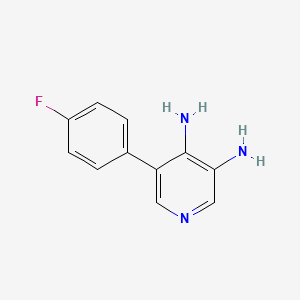
![4'-Chloro-2'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B596729.png)
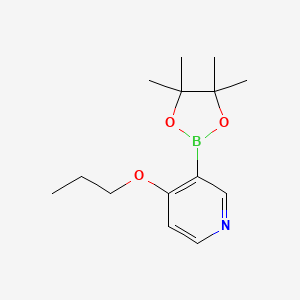
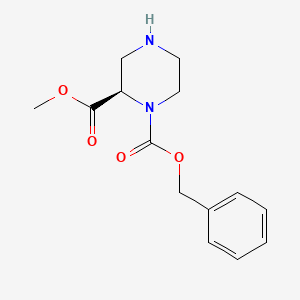
![2-[2-(3-Methoxyphenyl)Ethenyl]Phenol](/img/structure/B596733.png)
